2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol
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Overview
Description
2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL is a complex organic compound that features both hydroxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL typically involves multiple steps:
Formation of the Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core, which can be achieved through the reaction of o-phenylenediamine with nitrous acid.
Nitration: The benzotriazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxyethylation: The final step involves the reaction of the nitrated benzotriazole with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of both hydroxy and nitro groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-HYDROXYETHOXY)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-HYDROXYETHOXY)-2-(4-AMINO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL:
Uniqueness
The presence of both hydroxy and nitro groups in 2-(2-HYDROXYETHOXY)-2-(4-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)ETHAN-1-OL makes it unique compared to similar compounds
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-2-(4-nitrobenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C10H12N4O5/c15-4-5-19-9(6-16)13-7-2-1-3-8(14(17)18)10(7)11-12-13/h1-3,9,15-16H,4-6H2 |
InChI Key |
BKAOAKGMRCOOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2C(CO)OCCO |
Origin of Product |
United States |
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